![molecular formula C15H17ClN6O2S2 B2915914 5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1171075-28-7](/img/structure/B2915914.png)
5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, a thiophene ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule .Scientific Research Applications
Antibacterial and Antitumor Agents
Synthesis and Antibacterial Evaluation : Research by Azab, Youssef, and El-Bordany (2013) explores the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use these compounds as antibacterial agents. This study highlights the versatility of sulfonamides in synthesizing compounds with potential for combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antitumor and Antibacterial Properties : Hafez, Alsalamah, and El-Gazzar (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, evaluating them as antitumor and antibacterial agents. This study provides insights into the structural requirements for the antimicrobial and anticancer activities of sulfonamide derivatives, demonstrating their potential in developing new therapeutic agents (H. Hafez, S. A. Alsalamah, & A.-R. B. A. El-Gazzar, 2017).
Anticancer and Radiosensitizing Evaluation
Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) focused on synthesizing novel sulfonamide derivatives to investigate their in vitro anticancer activity and potential as radiosensitizing agents. This research underscores the importance of sulfonamides in developing compounds that could enhance the efficacy of radiotherapy in cancer treatment (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & S. S. Zahran, 2015).
Antioxidant Activity
Aziz, Shehab, Al-karmalawy, El-Farargy, and Abdellattif (2021) designed and synthesized novel 1H-3-Indolyl derivatives containing various heterocycles paired with thiophene to explore their potential as antioxidants. Their findings could contribute to the development of new antioxidants with high efficiency, emphasizing the role of sulfonamide derivatives in mitigating oxidative stress (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021).
Broad Pharmacological Applications
Ghomashi, Ghomashi, Aghaei, and Massah (2022) provide a comprehensive review on sulfonamide-based hybrid compounds, illustrating the broad spectrum of pharmacological activities associated with sulfonamide hybrids. This review underscores the significance of sulfonamide moieties in developing diverse pharmacological agents, including those with antibacterial, anti-cancer, and anti-neuropathic pain activities (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been reported to have significant activity on certain kinases , which could suggest potential pathways that this compound might affect.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to have significant activity on certain kinases , which could suggest potential effects of this compound.
Action Environment
The spatial orientation of substituents in compounds with similar structures can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2S2/c16-12-3-4-13(25-12)26(23,24)20-5-8-22-15-11(9-19-22)14(17-10-18-15)21-6-1-2-7-21/h3-4,9-10,20H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFVOYYQWLTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide |
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